molecular formula C12H21NO3 B2982491 Tert-butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate CAS No. 1934835-43-4

Tert-butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B2982491
CAS No.: 1934835-43-4
M. Wt: 227.304
InChI Key: JNUGZOXEJAWXRI-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate is a spirocyclic compound with a unique structure that includes a spiro junction between a nitrogen-containing ring and a cyclohexane ring.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a spirocyclic ketone, while reduction can produce a spirocyclic alcohol .

Mechanism of Action

The mechanism by which tert-butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate exerts its effects is not fully understood. its spirocyclic structure allows it to interact with various molecular targets, including enzymes and receptors. The compound may modulate biological pathways by binding to specific sites on proteins, thereby influencing their activity and function .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-6-4-5-12(13)7-9(14)8-12/h9,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUGZOXEJAWXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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